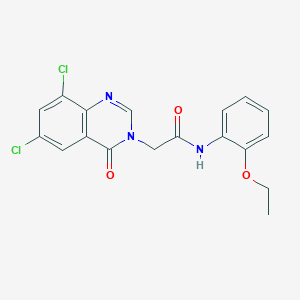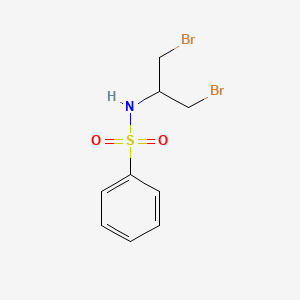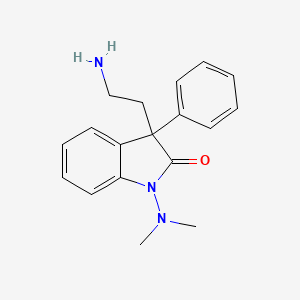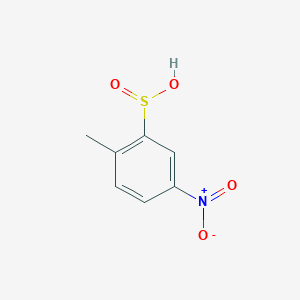
(1,2-Dimethyl-1h-indol-3-yl)(phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1,2-Dimethyl-1h-indol-3-yl)(phenyl)methanone is a chemical compound with the molecular formula C17H15NO and a molecular weight of 249.315 g/mol . This compound is part of the indole family, which is known for its significant role in various biological and chemical processes . Indole derivatives are prevalent in natural products and pharmaceuticals, making them a subject of extensive research .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (1,2-Dimethyl-1h-indol-3-yl)(phenyl)methanone typically involves the Fischer indole synthesis, where phenylhydrazine reacts with a ketone under acidic conditions . Another method involves the reaction of indole derivatives with benzoyl chloride in the presence of a base .
Industrial Production Methods:
Análisis De Reacciones Químicas
Types of Reactions: (1,2-Dimethyl-1h-indol-3-yl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions typically involve reagents such as lithium aluminum hydride.
Substitution: Electrophilic substitution reactions are common due to the electron-rich nature of the indole ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens or nitro groups in the presence of a catalyst.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Aplicaciones Científicas De Investigación
(1,2-Dimethyl-1h-indol-3-yl)(phenyl)methanone has several applications in scientific research:
Mecanismo De Acción
The mechanism of action of (1,2-Dimethyl-1h-indol-3-yl)(phenyl)methanone involves its interaction with various molecular targets. The indole ring system allows it to bind to multiple receptors, influencing biological pathways such as inflammation and cell proliferation . The exact pathways and molecular targets are still under investigation, but its ability to modulate receptor activity is a key feature .
Comparación Con Compuestos Similares
- (1-Methyl-2-phenyl-1H-indol-3-yl)(phenyl)methanone
- 2-(1,2-Diphenyl-1H-indol-3-yl)ethanamine
Comparison: Compared to similar compounds, (1,2-Dimethyl-1h-indol-3-yl)(phenyl)methanone is unique due to its specific substitution pattern on the indole ring, which can influence its reactivity and biological activity . This uniqueness makes it a valuable compound for research in various fields .
Propiedades
Número CAS |
59411-02-8 |
|---|---|
Fórmula molecular |
C17H15NO |
Peso molecular |
249.31 g/mol |
Nombre IUPAC |
(1,2-dimethylindol-3-yl)-phenylmethanone |
InChI |
InChI=1S/C17H15NO/c1-12-16(17(19)13-8-4-3-5-9-13)14-10-6-7-11-15(14)18(12)2/h3-11H,1-2H3 |
Clave InChI |
MABIPSJHBDNCKH-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C2=CC=CC=C2N1C)C(=O)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![5-(4-chlorophenyl)-4-{[(E,2E)-2-methyl-3-phenyl-2-propenylidene]amino}-4H-1,2,4-triazol-3-yl hydrosulfide](/img/structure/B12004062.png)

![N'-[(E)-biphenyl-4-ylmethylidene]-2-{[4-(4-ethoxyphenyl)-5-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12004073.png)



![N-[4-(acetylamino)phenyl]-2-(4-oxo-3-prop-2-enyl(3,5,6,7,8-pentahydrobenzo[b]t hiopheno[2,3-d]pyrimidin-2-ylthio))acetamide](/img/structure/B12004084.png)



![2-[2-(Acetylamino)Benzoylamino]Benzoic Acid](/img/structure/B12004124.png)

